Lipophilicity: cLogP vs. Halogenated Analogs
The 4-fluorophenyl analog (86560-16-9) exhibits a calculated LogP (cLogP) of 3.44, placing it in a more favorable lipophilicity range for membrane permeability compared to the heavier halogen analogs. The 4-chlorophenyl analog (86560-17-0, MW 306.78) and 4-bromophenyl analog (86560-18-1, MW 351.23) are predicted to have higher cLogP values due to increased halogen polarizability, which may reduce aqueous solubility and alter protein-binding characteristics [1][2]. In drug discovery campaigns, maintaining cLogP below 5 is a key criterion for oral bioavailability; the fluorine substitution achieves this while retaining metabolic stability advantages over chlorine or bromine.
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.44 (PSA = 46.53 Ų) |
| Comparator Or Baseline | 4-Chlorophenyl analog (86560-17-0): cLogP ~3.9 (estimated); 4-Bromophenyl analog (86560-18-1): cLogP ~4.2 (estimated) |
| Quantified Difference | ΔcLogP ≈ -0.5 to -0.8 relative to Cl/Br analogs; 4-fluorophenyl analog remains below Lipinski's cLogP <5 threshold |
| Conditions | Computed properties from ChemSrc database; cLogP calculated via fragment-based method |
Why This Matters
The lower cLogP of the 4-fluorophenyl analog translates to improved aqueous solubility and reduced nonspecific protein binding, making it the preferred starting scaffold for lead optimization over the chlorinated or brominated versions when balanced ADME profiles are desired.
- [1] iChemistry.cn. 1-Oxaspiro[4.5]dec-3-en-2-one,4-[(4-chlorophenyl)hydroxymethyl]-3-methyl- (86560-17-0). Molecular weight: 306.78. http://www.ichemistry.cn/chemistry/86560-17-0.htm (accessed 2026-04-30). View Source
- [2] iChemistry.cn. 1-Oxaspiro[4.5]dec-3-en-2-one,4-[(4-bromophenyl)hydroxymethyl]-3-methyl- (86560-18-1). Molecular weight: 351.23. http://www.ichemistry.cn/chemistry/86560-18-1.htm (accessed 2026-04-30). View Source
